molecular formula C16H16N2O3 B4582941 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one

Cat. No. B4582941
M. Wt: 284.31 g/mol
InChI Key: HPEGHBALLNOXST-HYXAFXHYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one" typically involves multi-step organic reactions. Starting materials might include a benzodioxin derivative and an ethyl pyrazole moiety. The key step often involves the formation of the propenone bridge, potentially through a Claisen-Schmidt condensation reaction, which is a common method for synthesizing chalcone-like compounds (Habibullah Khalilullah et al., 2011).

Scientific Research Applications

Synthesis and Potential Bioactivity

  • Antitumor Agents : A study described the synthesis of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, showing promising antitumor activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).

  • Antihyperglycemic Agents : Research into (4-substituted benzyl)(trifluoromethyl)pyrazoles and pyrazolones resulted in potent antihyperglycemic agents in diabetic mice models, indicating potential applications in diabetes management (Kees et al., 1996).

  • Antimicrobial and Anti-inflammatory Agents : Novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety were synthesized and showed antimicrobial and anti-inflammatory activities (Kendre, Landge, & Bhusare, 2015).

  • Diversity-Oriented Synthesis : The study on the diversity-oriented synthesis of substituted tetrahydropyrones using oxidative C-H bond activation and click chemistry provided rapid access to structurally diverse non-natural compounds for screening against various biological targets (Zaware et al., 2011).

  • Antibacterial Activity : Synthesis and in-vitro antibacterial activity studies on N-substituted 5-(furan-2-yl)-phenyl pyrazolines highlighted compounds with promising antibacterial properties against various bacterial strains (Rani et al., 2015).

properties

IUPAC Name

(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-ethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-18-11-12(10-17-18)3-5-14(19)13-4-6-15-16(9-13)21-8-7-20-15/h3-6,9-11H,2,7-8H2,1H3/b5-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEGHBALLNOXST-HYXAFXHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=C\C(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one
Reactant of Route 2
Reactant of Route 2
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one
Reactant of Route 3
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one
Reactant of Route 4
Reactant of Route 4
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one
Reactant of Route 5
Reactant of Route 5
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one
Reactant of Route 6
Reactant of Route 6
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one

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